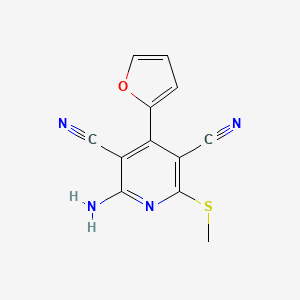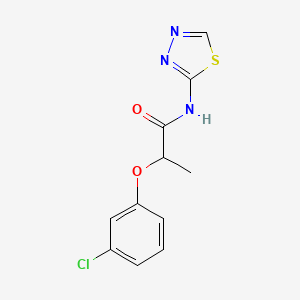
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit immunosuppressive properties.
Mechanism of Action
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide acts as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have significant effects on the immune system. It suppresses T-cell activation and proliferation, resulting in a decrease in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been found to reduce the number of circulating T-cells and B-cells. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to decrease the production of immunoglobulin G (IgG) and increase the production of immunoglobulin M (IgM).
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is also highly selective for JAK3, which reduces the risk of off-target effects. However, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have some toxic effects, including an increased risk of infections and malignancies.
Future Directions
There are several future directions for the research of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One potential area of research is the development of more selective JAK3 inhibitors that have fewer toxic effects. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-chlorophenol with thiosemicarbazide to form 3-chlorophenyl thiosemicarbazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-chlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. Finally, the compound is treated with hydrochloric acid to form 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide.
Scientific Research Applications
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been studied for its potential use in the prevention of organ transplant rejection.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSSDLJJMUNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
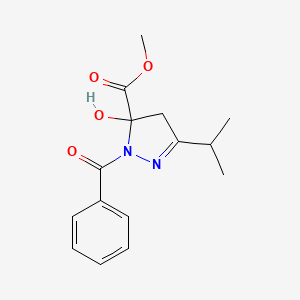
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
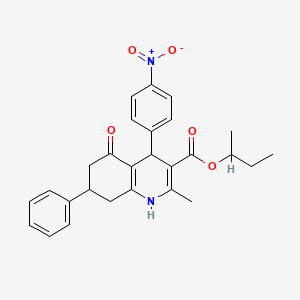
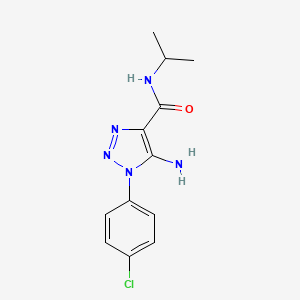
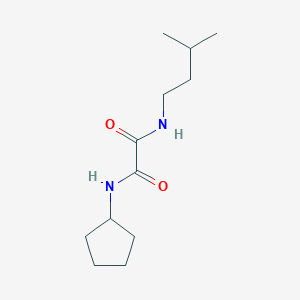
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)

